molecular formula C10H11ClF3N B1500280 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1074764-70-7

8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1500280
CAS RN: 1074764-70-7
M. Wt: 237.65 g/mol
InChI Key: VMBPQUBZZNMSFT-UHFFFAOYSA-N
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Description

The compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound similar to quinoline . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon . It’s important to note that trifluoromethylated compounds are of some importance in the pharmaceutical industry .


Synthesis Analysis

While specific synthesis methods for “8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride” were not found, trifluoromethyl-containing compounds can be synthesized through various methods . For instance, one method involves the reaction of aryl iodides with trifluoromethyl copper . Another method involves the conversion of carboxylic acids to trifluoromethyl groups by treatment with sulfur tetrafluoride .

Scientific Research Applications

  • Chelate Extraction Reagents : A study by Ajioka, Oshima, and Hirayama (2008) explored the use of 8-sulfonamidoquinoline derivatives, closely related to 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, as chelate extraction reagents for divalent metal cations in an ionic liquid extraction system. The derivatives demonstrated superior extractability in the ionic liquid phase compared to a chloroform system, suggesting potential applications in metal extraction and purification processes T. Ajioka, S. Oshima, N. Hirayama, Talanta, 2008.

  • Organic Light-Emitting Diodes (OLEDs) : Research by Halls and Schlegel (2001) on tris(8-hydroxyquinoline)aluminum(III), a compound related to 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, highlighted its application in OLEDs. The study focused on the electronic structure and excited-state processes of the compound, providing insights into its function as an electron transport material and emitting layer in OLEDs M. Halls, H. Schlegel, Chemistry of Materials, 2001.

  • Metallosupramolecular Chemistry : Albrecht, Fiege, and Osetska (2008) discussed the role of 8-hydroxyquinoline derivatives in metallosupramolecular chemistry. These derivatives have been used to create new supramolecular sensors, emitting devices, and self-assembled aggregates, indicating their versatility and potential in the development of novel materials and chemical sensors M. Albrecht, Marcel Fiege, Olga V. Osetska, Coordination Chemistry Reviews, 2008.

  • PH-Sensing Properties : Chen et al. (2011) synthesized novel 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives with pH-sensing properties. These compounds exhibited OFF-ON-OFF type of pH-dependent fluorescent behavior, showcasing their potential in developing pH sensors and imaging agents in biological and environmental applications Yuting Chen, Hailong Wang, Liang Wan, Y. Bian, Jianzhuang Jiang, The Journal of organic chemistry, 2011.

properties

IUPAC Name

8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-2-7-4-5-14-6-8(7)9;/h1-3,14H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBPQUBZZNMSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662880
Record name 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

1074764-70-7
Record name Isoquinoline, 1,2,3,4-tetrahydro-8-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1074764-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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